4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxypyrimidine moiety, a piperazine ring, a pyridazine ring, and a morpholine ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-methoxypyrimidine with piperazine to form 4-(4-methoxypyrimidin-2-yl)piperazine. This intermediate is then reacted with 6-chloropyridazine to yield 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4-Methoxypyrimidin-2-yl)piperazine
- 6-(4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl)pyridazine
- 4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets 4-{6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine apart from similar compounds is its combination of structural features, which confer unique chemical reactivity and biological activity. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H23N7O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C17H23N7O2/c1-25-16-4-5-18-17(19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h2-5H,6-13H2,1H3 |
InChI Key |
AYBWVJWQEXKSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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